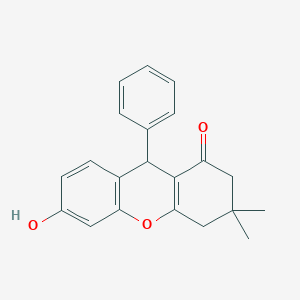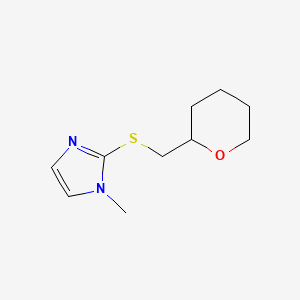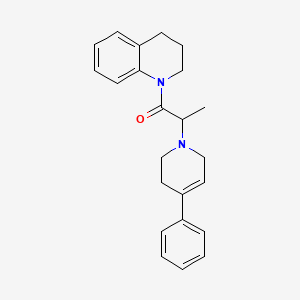![molecular formula C16H22N4O B7535326 (4-Propylazepan-1-yl)-pyrazolo[1,5-a]pyrimidin-3-ylmethanone](/img/structure/B7535326.png)
(4-Propylazepan-1-yl)-pyrazolo[1,5-a]pyrimidin-3-ylmethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Propylazepan-1-yl)-pyrazolo[1,5-a]pyrimidin-3-ylmethanone, commonly known as PPMP, is a small molecule inhibitor that has been widely used in scientific research for its ability to inhibit glycosphingolipid synthesis. PPMP has been shown to be effective in inhibiting the activity of glucosylceramide synthase, an enzyme responsible for the synthesis of glycosphingolipids.
Mécanisme D'action
PPMP inhibits the activity of glucosylceramide synthase, an enzyme responsible for the synthesis of glycosphingolipids. Glucosylceramide synthase catalyzes the transfer of glucose from UDP-glucose to ceramide, forming glucosylceramide. PPMP inhibits this reaction by binding to the active site of glucosylceramide synthase, preventing the transfer of glucose to ceramide.
Biochemical and Physiological Effects:
PPMP has been shown to have a number of biochemical and physiological effects. Inhibition of glycosphingolipid synthesis by PPMP has been shown to induce apoptosis in cancer cells. PPMP has also been shown to reduce the levels of glycosphingolipids in the brain, which may have implications for the treatment of neurodegenerative diseases. Additionally, PPMP has been shown to reduce the accumulation of glycosphingolipids in lysosomal storage disorders.
Avantages Et Limitations Des Expériences En Laboratoire
PPMP has a number of advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It is also relatively stable and has a long shelf life. However, there are limitations to the use of PPMP in lab experiments. PPMP is not a specific inhibitor of glucosylceramide synthase and can inhibit other enzymes involved in glycosphingolipid synthesis. Additionally, PPMP can have off-target effects on other cellular processes.
Orientations Futures
There are a number of future directions for the use of PPMP in scientific research. One area of interest is the development of new inhibitors of glycosphingolipid synthesis that are more specific and have fewer off-target effects. Another area of interest is the use of PPMP in combination with other drugs to enhance its therapeutic effects. Additionally, PPMP may have applications in the treatment of lysosomal storage disorders and neurodegenerative diseases. Further research is needed to explore these potential applications of PPMP.
Méthodes De Synthèse
The synthesis of PPMP involves a series of chemical reactions. The first step involves the reaction of 4-propylazepan-1-amine with 3-chloro-4-fluorobenzaldehyde to form (4-propylazepan-1-yl)-3-chloro-4-fluorobenzaldehyde. This intermediate is then reacted with pyrazolo[1,5-a]pyrimidin-3-amine to form the final product, (4-Propylazepan-1-yl)-pyrazolo[1,5-a]pyrimidin-3-ylmethanone.
Applications De Recherche Scientifique
PPMP has been widely used in scientific research for its ability to inhibit glycosphingolipid synthesis. Glycosphingolipids are a class of complex lipids that play important roles in cell signaling, cell adhesion, and cell migration. Dysregulation of glycosphingolipid metabolism has been implicated in a number of diseases, including cancer, neurodegenerative diseases, and lysosomal storage disorders. PPMP has been shown to be effective in inhibiting the activity of glucosylceramide synthase, an enzyme responsible for the synthesis of glycosphingolipids. This inhibition leads to a decrease in the levels of glycosphingolipids in cells and tissues.
Propriétés
IUPAC Name |
(4-propylazepan-1-yl)-pyrazolo[1,5-a]pyrimidin-3-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O/c1-2-5-13-6-3-9-19(11-7-13)16(21)14-12-18-20-10-4-8-17-15(14)20/h4,8,10,12-13H,2-3,5-7,9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMZJAPUDTRNZFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CCCN(CC1)C(=O)C2=C3N=CC=CN3N=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Propylazepan-1-yl)-pyrazolo[1,5-a]pyrimidin-3-ylmethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(3-Fluorophenyl)-2-methyl-1-[4-(3-methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]propan-1-one](/img/structure/B7535247.png)
![N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-1-oxo-2H-isoquinoline-3-carboxamide](/img/structure/B7535256.png)

![1-[4-(4-Hydroxypiperidin-1-yl)phenyl]-3-(4-methoxy-1,3-benzothiazol-2-yl)urea](/img/structure/B7535264.png)
![1-[4-(2,4-Dimethyl-1,3-thiazole-5-carbonyl)piperazin-1-yl]-2-(3-methoxyphenyl)ethanone](/img/structure/B7535265.png)
![Methyl 4-[[1-(2-fluoroanilino)-1-oxopropan-2-yl]amino]benzoate](/img/structure/B7535272.png)
![1-[4-(2,5-Difluorobenzoyl)piperazin-1-yl]-2-(3,5-dimethylphenoxy)ethanone](/img/structure/B7535274.png)


![[2-[[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]amino]-2-oxoethyl] oxolane-2-carboxylate](/img/structure/B7535296.png)


![N-[1-[(3,4-difluorophenyl)methyl]piperidin-4-yl]-2-(methoxymethyl)-1,3-thiazole-4-carboxamide](/img/structure/B7535338.png)
